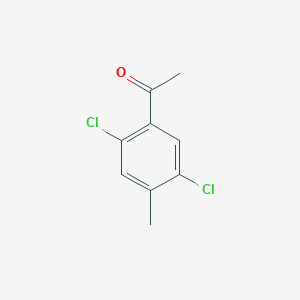

2',5'-Dichloro-4'-methylacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dichloro-4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTIZTAADQHDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 ,5 Dichloro 4 Methylacetophenone Analogs

Mechanistic Investigations of Acetophenone (B1666503) Reactivity

The reactivity of acetophenone and its derivatives, including halogenated and methylated analogs like 2',5'-Dichloro-4'-methylacetophenone, is a subject of significant interest in organic chemistry. Understanding the mechanisms governing their reactions is crucial for applications ranging from synthetic chemistry to the development of photoremovable protecting groups. The carbonyl group is typically the center of photochemical reactivity. nih.gov

Arylcarbonylmethyl compounds, such as acetophenone derivatives, exhibit well-understood photophysical and photochemical properties. nih.gov Upon absorption of light, they are promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1). nih.gov Ketones with n,π* lowest triplet states are generally more reactive than those with π,π* lowest triplets. nih.gov These excited states are responsible for the subsequent chemical transformations.

A primary photochemical pathway for ortho-alkylacetophenones involves intramolecular hydrogen transfer to form ground-state photoenols. nih.govacs.org This process can occur from both the first excited singlet state and the triplet state. For instance, in ortho-methyl-substituted acetophenones, the excited carbonyl group abstracts a hydrogen atom from the adjacent methyl group, leading to the formation of a transient photoenol intermediate.

These photoenols are distinct chemical species with characteristic absorption spectra. The decay of the photoenol, which corresponds to the reketonization process, is influenced by the solvent environment. The rate of this decay varies significantly across different solvents, as demonstrated by studies on 2-methylacetophenone.

| Solvent | First-Order Decay Rate Constant of Photoenol (s⁻¹) |

| Cyclohexane | 0.32 |

| Dioxan | 1.8 |

| Propan-2-ol | 7.9 |

| Data sourced from a study on the photoenolization of 2-methylacetophenone. |

Side-product formation can occur through alternative reaction pathways of the excited ketone. One significant pathway is the Norrish-type I cleavage, an α-cleavage event that generates radical species. nih.govnih.gov For example, certain oxyfunctionalized acetophenone derivatives readily form radicals upon photolysis. nih.govnih.gov These radicals can then react with molecular oxygen to form peroxyl radicals, which can lead to various oxidation products, particularly in biological systems like DNA. nih.govnih.gov

The intermediates formed during the photolysis of arylcarbonylmethyl compounds can interact with nucleophiles. The p-hydroxyphenacyl group, for instance, undergoes a photo-Favorskii rearrangement where the presence of water, acting as a nucleophile, is essential for the reaction to proceed to completion and release a substrate. nih.govacs.org

In other systems, the excited ketone can be reduced in the presence of an electron donor, forming a radical anion intermediate. nih.gov This intermediate can subsequently react, potentially involving nucleophilic attack or protonation steps, to form the final products. nih.gov The specific pathway and the role of nucleophiles are highly dependent on the structure of the acetophenone derivative, the nature of the nucleophile, and the reaction conditions.

The catalytic hydrogenation of acetophenone derivatives to produce the corresponding alcohols is a fundamental transformation. Ruthenium(II) complexes, particularly those containing arene and diphosphine ligands, have emerged as highly effective catalysts for this reaction. acs.orgnih.govacs.org

Detailed mechanistic studies, including density functional theory (DFT) computations, have been conducted on the asymmetric hydrogenation of acetophenone using chiral Ruthenium(II) diphosphine diamine complexes. acs.orgnih.gov These investigations have revised earlier proposed mechanisms. The current understanding suggests that the reaction does not proceed through a six-membered pericyclic transition state. acs.orgnih.gov

Instead, the key mechanistic step involves an outer-sphere hydride transfer from the ruthenium complex to the carbonyl carbon of the acetophenone. acs.orgnih.gov This transfer is typically the rate-determining and enantio-determining step, leading to the formation of an ion-pair intermediate. acs.orgnih.gov The catalytic cycle is complex and involves the coordination of the substrate, hydride transfer, and regeneration of the active catalyst. The presence of a base, such as potassium tert-butoxide (KO-t-C4H9), can have an accelerative effect on the reaction. acs.orgnih.gov

Several factors significantly influence the activity and selectivity of Ruthenium(II)-arene diphosphine catalysts in the hydrogenation of acetophenones.

Ligand Structure: The nature of both the diphosphine and the arene ligands is critical. The steric and electronic properties of the diphosphine ligand can create a specific chiral pocket around the metal center, influencing enantioselectivity through noncovalent interactions like hydrogen bonding and π-π stacking. acs.orgnih.gov The coordination and potential dissociation of the arene ligand also play a crucial role; complexes with more labile arene ligands can exhibit enhanced catalytic activity. researchgate.net

Base: The presence and nature of a base are important. In many systems, a base like potassium hydroxide (B78521) or potassium tert-butoxide is used as a co-catalyst. acs.orgacs.org The base can facilitate the formation of the active ruthenium-hydride species. acs.org

Solvent: The solvent can affect catalyst stability and reactivity. Isopropanol is commonly used as both the solvent and the hydrogen source in transfer hydrogenation reactions. acs.orgworktribe.com

Reaction Conditions: Temperature and hydrogen pressure are key operational parameters that affect reaction rates and conversions. rsc.org

The catalytic performance of these systems can be exceptionally high, with some complexes achieving nearly full conversion of acetophenone to 1-phenylethanol (B42297) under optimized conditions. acs.org

| Catalyst Precursor | Ligand | Conversion (%) | Time (h) |

| Arene-Ruthenium(II) Complex 2 | 11H-indeno[1,2-b]quinoxalin-11-one derivative | ~100 | 6 |

| Arene-Ruthenium(II) Complex 3 | 11H-indeno[1,2-b]quinoxalin-11-one derivative | ~100 | 6 |

| Arene-Ruthenium(II) Complex 4 | Tryptanthrin-6-oxime | ~50 | 2 |

| Data from a study on the transfer hydrogenation of acetophenone. acs.org |

Hydrogenation Mechanisms of Acetophenone Derivatives

Carbonyl Group Reactivity and Carbon-Carbon Bond Formation

The carbonyl group (C=O) in acetophenones is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the basis for its reactivity towards nucleophiles, leading to a variety of addition and condensation reactions that are fundamental for creating new carbon-carbon bonds. alevelchemistry.co.uktib.eumsu.edu

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound, such as 2',5'-Dichloro-4'-methylacetophenone, with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). ajgreenchem.com This reaction is typically catalyzed by a weak base.

The mechanism begins with the deprotonation of the active methylene compound by the base to form a highly stabilized carbanion (enolate). This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetophenone derivative. The resulting intermediate is a β-hydroxy carbonyl compound. Under the reaction conditions, this intermediate often undergoes spontaneous dehydration (elimination of a water molecule) to yield a stable α,β-unsaturated product. researchgate.net The reaction is widely used in the synthesis of fine chemicals, functional polymers, and therapeutic drugs. ajgreenchem.com

For 2',5'-Dichloro-4'-methylacetophenone, the reaction would proceed as follows, with the electron-withdrawing nature of the dichloro-substituted ring potentially enhancing the electrophilicity of the carbonyl carbon.

Table 1: Examples of Knoevenagel Condensation with Substituted Acetophenones This table presents hypothetical examples based on the general reactivity of acetophenones in Knoevenagel condensations.

| Acetophenone Analog | Activated Methylene Compound | Typical Base Catalyst | Expected Product Type |

| 2',5'-Dichloro-4'-methylacetophenone | Malononitrile | Piperidine / Pyridine (B92270) | 2-(1-(2,5-dichloro-4-methylphenyl)ethylidene)malononitrile |

| 2',5'-Dichloro-4'-methylacetophenone | Ethyl Cyanoacetate | Ammonium (B1175870) Acetate (B1210297) | Ethyl 2-cyano-3-(2,5-dichloro-4-methylphenyl)but-2-enoate |

| 2',5'-Dichloro-4'-methylacetophenone | Diethyl Malonate | Sodium Ethoxide | Diethyl 2-(1-(2,5-dichloro-4-methylphenyl)ethylidene)malonate |

The Barbier reaction is an organometallic reaction that involves the in situ formation of an organometallic reagent (similar to a Grignard reagent) which then adds to a carbonyl electrophile. alfa-chemistry.com Typically, an alkyl halide reacts with a metal (such as magnesium, zinc, indium, or samarium) in the presence of an aldehyde or ketone.

In the context of 2',5'-Dichloro-4'-methylacetophenone, the ketone's carbonyl group serves as the electrophile. The reaction would be initiated by adding an alkyl halide (e.g., allyl bromide) and a suitable metal to the reaction mixture containing the acetophenone derivative. The organometallic species forms and immediately attacks the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide, yielding a tertiary alcohol. alfa-chemistry.com This one-pot procedure is advantageous when the organometallic reagent is unstable and difficult to prepare and store separately. alfa-chemistry.com

Table 2: Illustrative Barbier Reaction with 2',5'-Dichloro-4'-methylacetophenone This table shows a representative Barbier reaction.

| Carbonyl Substrate | Alkyl Halide | Metal | Product |

| 2',5'-Dichloro-4'-methylacetophenone | Allyl Bromide | Zinc (Zn) | 1-(2,5-dichloro-4-methylphenyl)-2-methylpent-4-en-2-ol |

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, often involving a transition metal catalyst. For aryl halides like 2',5'-Dichloro-4'-methylacetophenone, the chloro substituents on the aromatic ring can serve as coupling partners.

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic electrophile, typically an organic halide. wikipedia.orglibretexts.orgthermofisher.com The reaction tolerates a wide variety of functional groups, making it highly valuable in complex molecule synthesis. thermofisher.com

The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl chloride (e.g., 2',5'-Dichloro-4'-methylacetophenone) to form a Pd(II) complex.

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

While aryl chlorides are generally less reactive than aryl bromides or iodides, specific ligands and reaction conditions have been developed to facilitate their use. harvard.edu The presence of the electron-withdrawing acetyl group can activate the C-Cl bonds toward oxidative addition.

The Ullmann condensation is a classic method for forming biaryl compounds through the copper-mediated coupling of two aryl halides. wikipedia.orgthermofisher.com The traditional version of this reaction requires harsh conditions, such as high temperatures, and stoichiometric amounts of copper powder or a copper-bronze alloy. wikipedia.orgthermofisher.com

The reaction is thought to proceed via the formation of an organocopper intermediate. An active Cu(I) species is generated, which undergoes oxidative addition with the aryl halide. The resulting intermediate can then react with a second molecule of the aryl halide to form the biaryl product through reductive elimination. organic-chemistry.org The Ullmann reaction is most effective for aryl halides that are activated by electron-withdrawing groups, a condition met by the acetyl group in 2',5'-Dichloro-4'-methylacetophenone. wikipedia.org Modern variations of the Ullmann reaction utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions.

Table 3: Comparison of Cross-Coupling Reactions for Chlorinated Acetophenones

| Reaction | Metal Catalyst | Coupling Partner | Key Features |

| Stille Coupling | Palladium (Pd) | Organostannane (R-SnR'₃) | Mild conditions, high functional group tolerance, toxic tin reagents. thermofisher.comorganic-chemistry.org |

| Ullmann Condensation | Copper (Cu) | Aryl Halide (Ar-X) | Often requires high temperatures, suitable for electron-deficient aryl halides. wikipedia.orgorganic-chemistry.org |

Cross-Coupling Reactions Involving Acetophenones

Nucleophilic Substitution Reactions in Chlorinated Acetophenones

The chlorine atoms on the aromatic ring of 2',5'-Dichloro-4'-methylacetophenone are subject to nucleophilic aromatic substitution (SNAr). This reaction is distinct from nucleophilic aliphatic substitution and typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups. libretexts.org

The acetyl group (-COCH₃) is a moderately strong electron-withdrawing group. Through its resonance and inductive effects, it withdraws electron density from the aromatic ring, particularly from the ortho and para positions. This withdrawal of electron density makes the ring carbons more electrophilic and helps to stabilize the negatively charged intermediate formed during the substitution process. youtube.com

The SNAr mechanism is a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

In 2',5'-Dichloro-4'-methylacetophenone, the chlorine atom at the 5-position is para to the activating acetyl group, while the chlorine at the 2-position is ortho. Both positions are activated, but their relative reactivity can be influenced by steric hindrance and the specific nucleophile used. Generally, substitution is more favorable at the para position due to less steric hindrance. This regioselectivity is a key consideration in the synthesis of complex molecules from polychlorinated precursors. nih.gov

Synthetic Applications and Derivatization Pathways of 2 ,5 Dichloro 4 Methylacetophenone As a Precursor

Synthesis of Heterocyclic Compounds from Acetophenone (B1666503) Scaffolds

2',5'-Dichloro-4'-methylacetophenone serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its reactive ketone and methyl groups provide key functionalities for building more complex molecular architectures. The electron-withdrawing chlorine atoms and the electron-donating methyl group on the phenyl ring can also influence the reactivity of the molecule and the properties of the resulting derivatives. The primary pathways for its derivatization involve initial condensation reactions to form intermediates like chalcones, which are then cyclized to generate various heterocyclic systems.

Formation of Chalcones and Their Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors in the synthesis of many heterocyclic compounds, including flavonoids and isoflavonoids. nih.govchemrevlett.com They are typically synthesized through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an acetophenone and an aromatic aldehyde. chemrevlett.comjchemrev.com

In this context, 2',5'-Dichloro-4'-methylacetophenone is reacted with various substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol. jchemrev.com The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. ugm.ac.id This method is highly versatile, allowing for the synthesis of a wide array of chalcone (B49325) derivatives by simply varying the aldehyde reactant. nih.gov These compounds are valuable intermediates for subsequent cyclization reactions. mdpi.com

Table 1: Synthesis of Chalcone Derivatives from 2',5'-Dichloro-4'-methylacetophenone

| Entry | Aldehyde Reactant | Resulting Chalcone Derivative |

|---|---|---|

| 1 | Benzaldehyde | 1-(2,5-Dichloro-4-methylphenyl)-3-phenylprop-2-en-1-one |

| 2 | 4-Chlorobenzaldehyde | 1-(2,5-Dichloro-4-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| 3 | 4-Methoxybenzaldehyde | 1-(2,5-Dichloro-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4 | 4-Nitrobenzaldehyde | 1-(2,5-Dichloro-4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

Cyclization Reactions to Yield Thiazine (B8601807) Derivatives

The chalcones derived from 2',5'-Dichloro-4'-methylacetophenone are key intermediates for synthesizing six-membered heterocyclic compounds containing nitrogen and sulfur, known as thiazines. nih.govresearchgate.net These derivatives are formed through the cyclocondensation of the α,β-unsaturated ketone system of the chalcone with a sulfur- and nitrogen-containing reagent. uomustansiriyah.edu.iq

A common and direct method for the synthesis of 1,3-thiazine derivatives involves the reaction of chalcones with thiourea (B124793) in an alkaline medium. nih.gov The reaction proceeds through a Michael addition of the thiourea to the enone system of the chalcone, followed by an intramolecular condensation and dehydration to form the heterocyclic thiazine ring. nih.gov By using substituted thioureas, it is possible to introduce various functional groups at the 2-amino position of the resulting thiazine ring, adding to the molecular diversity of the products.

The general reaction involves refluxing the chalcone (e.g., 1-(2,5-Dichloro-4-methylphenyl)-3-arylprop-2-en-1-one) with thiourea in an alcoholic solution containing a base like potassium hydroxide. researchgate.net

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methodologies. These "green" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency. rjsocmed.com For the synthesis of thiazine derivatives, several green methods have been reported.

One such approach involves a one-pot, multi-component reaction catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN) in polyethylene (B3416737) glycol (PEG) 400. nih.gov This method allows for the synthesis of 1,3-thiazines directly from a substituted acetophenone, an aromatic aldehyde, and thiourea at a mild temperature of 45 °C, avoiding the need to isolate the intermediate chalcone. nih.gov

Other green techniques include the use of microwave irradiation and sonication (ultrasound-assisted synthesis). nih.govrjsocmed.com Microwave-assisted synthesis can significantly reduce reaction times and improve yields. Sonication provides a mechanical energy source that can promote the reaction at lower temperatures, offering an energy-efficient alternative to conventional heating. rjsocmed.com

Preparation of Pyrazoline Derivatives

Pyrazoline is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. These compounds can be readily synthesized from chalcone precursors. thepharmajournal.com The reaction of a chalcone derived from 2',5'-Dichloro-4'-methylacetophenone with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine leads to the formation of 2-pyrazoline (B94618) derivatives. nih.govorientjchem.org

The synthesis is typically carried out by refluxing the chalcone with hydrazine hydrate in a solvent such as ethanol, often with a catalytic amount of acid like glacial acetic acid or a base. nih.govdergipark.org.tr The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by a Michael-type addition to the double bond and subsequent cyclization and dehydration to yield the stable pyrazoline ring. ajgreenchem.com The use of substituted hydrazines, such as phenylhydrazine, allows for the introduction of substituents on the N1 position of the pyrazoline ring. mdpi.com

Table 2: Synthesis of Pyrazoline Derivatives from a Chalcone Precursor

| Chalcone Precursor | Hydrazine Reagent | Resulting Pyrazoline Derivative |

|---|---|---|

| 1-(2,5-Dichloro-4-methylphenyl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | 3-(2,5-Dichloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

| 1-(2,5-Dichloro-4-methylphenyl)-3-phenylprop-2-en-1-one | Phenylhydrazine | 3-(2,5-Dichloro-4-methylphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole |

| 1-(2,5-Dichloro-4-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Hydrazine Hydrate | 3-(2,5-Dichloro-4-methylphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole |

Synthesis of Substituted Imidazoles

The synthesis of substituted imidazoles from an acetophenone scaffold typically involves a multi-component condensation reaction. isca.me A common route is a one-pot synthesis that combines a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium acetate (B1210297). nih.gov

To utilize 2',5'-Dichloro-4'-methylacetophenone as a precursor, it must first be converted into a suitable 1,2-dicarbonyl intermediate. This can be achieved through oxidation of the acetophenone to the corresponding α-ketoaldehyde or phenylglyoxal (B86788) derivative. Alternatively, the acetophenone can be halogenated at the α-position to form an α-haloacetophenone. This intermediate can then be reacted with other components to form the imidazole (B134444) ring.

For instance, a widely used method for synthesizing 2,4,5-trisubstituted imidazoles involves the condensation of an α-haloketone, an aldehyde, and ammonia. Another robust method is the one-pot condensation of benzil (B1666583) (or a derivative), an aldehyde, and ammonium acetate in the presence of a catalyst like p-toluenesulfonic acid (PTSA) under mild conditions. isca.me This approach allows for the efficient construction of highly substituted imidazole rings. nih.gov

Multicomponent Reactions Employing 4'-Methylacetophenone as a Building Block

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate diverse chemical libraries. nih.gov Substituted acetophenones, such as 2',5'-Dichloro-4'-methylacetophenone, are valuable precursors in MCRs due to the reactivity of both the ketone's α-position and the carbonyl group itself, which can participate in various condensation and bond-forming reactions. researchgate.net

The Dakin-West reaction traditionally converts α-amino acids into keto-amides. wikipedia.org However, modern variations of this reaction have expanded its scope. A notable modification allows for the one-pot, four-component synthesis of β-acetamido ketones from an aryl aldehyde, an aryl ketone, acetyl chloride, and acetonitrile (B52724). researchgate.net This reaction is often facilitated by a catalyst, such as silica (B1680970) sulfuric acid, which is inexpensive and recyclable. researchgate.netjk-sci.com

In this synthetic scheme, 2',5'-Dichloro-4'-methylacetophenone can serve as the aryl ketone component. The reaction proceeds through the condensation of the ketone with an aryl aldehyde, followed by the incorporation of acetonitrile and acetyl chloride to form the final β-acetamido ketone product. researchgate.net This one-pot procedure is highly efficient for creating complex structures that are valuable intermediates in medicinal chemistry. researchgate.net

Table 1: Illustrative One-Pot Synthesis of a β-Acetamido Ketone

| Reactant 1 | Reactant 2 | Reagents | Catalyst | Product Type |

|---|

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. yale.edu Multicomponent reactions provide a direct and efficient route to these valuable structures. windows.net Aryl ketones like 2',5'-Dichloro-4'-methylacetophenone are versatile building blocks in the synthesis of N-heterocycles such as pyridines, pyrimidines, and pyrroles. researchgate.netglobethesis.com

For instance, in the synthesis of substituted pyridines, an acetophenone derivative can react with an aldehyde and a nitrogen source, like ammonium acetate, in a cascade reaction to form the pyridine (B92270) ring. researchgate.net The specific substitution pattern on the acetophenone, including the chloro and methyl groups of 2',5'-Dichloro-4'-methylacetophenone, is directly incorporated into the final heterocyclic product, allowing for the synthesis of a diverse library of compounds for drug discovery and materials science. nih.govub.edu The efficiency of these reactions can often be enhanced through the use of various catalysts, including transition metals or nanoparticles. nih.govglobethesis.com

Formation of Functionalized Aromatic Intermediates

The acetyl group of 2',5'-Dichloro-4'-methylacetophenone can be converted into a carboxylic acid group, thereby transforming the acetophenone into a benzoic acid derivative. A classic method for this transformation is the haloform reaction. nih.govwikipedia.org When a methyl ketone is treated with a halogen (such as I₂, Br₂, or Cl₂) in the presence of a strong base (like sodium hydroxide), it undergoes exhaustive α-halogenation. masterorganicchemistry.com The resulting trihalomethyl ketone is then cleaved by the hydroxide ion to yield a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). wikipedia.orgyoutube.com

Applying this reaction to 2',5'-Dichloro-4'-methylacetophenone would yield 2,5-dichloro-4-methylbenzoic acid. nih.gov This transformation is a rare example of oxidizing a ketone to a carboxylic acid and is particularly effective for methyl ketones. nih.gov Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or acidified potassium dichromate, can also be used to oxidize both the acetyl group and the methyl group on the aromatic ring, potentially leading to a dicarboxylic acid if conditions are harsh enough. quora.comdoubtnut.com

Table 2: Transformation to Benzoic Acid Derivative via Haloform Reaction

| Substrate | Reagents | Intermediate | Final Product |

|---|

The α-carbon of 2',5'-Dichloro-4'-methylacetophenone is enolizable, making it susceptible to further halogenation under either acidic or basic conditions. pressbooks.pubyoutube.com This reaction creates α-haloacetophenone derivatives, which are highly valuable and versatile intermediates in organic synthesis, particularly for constructing various heterocyclic compounds. mdpi.com

The reaction can be performed with elemental halogens like Br₂ or Cl₂, often using a catalyst. mdpi.comgoogle.com For instance, acid-catalyzed bromination proceeds through an enol intermediate which then attacks the bromine molecule. pressbooks.pub Under basic conditions, the reaction can be difficult to stop at mono-halogenation because the resulting α-halo ketone is often more acidic than the starting material, leading to further halogenation. youtube.com However, controlled conditions using one equivalent of a strong, non-nucleophilic base can achieve selective mono-halogenation. masterorganicchemistry.com The resulting α-halo-2',5'-dichloro-4'-methylacetophenone can then be used in substitution reactions or as a key precursor for building rings like thiazoles, imidazoles, or furans. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2',5'-Dichloro-4'-methylacetophenone |

| β-Acetamido Ketone |

| 2,5-dichloro-4-methylbenzoic acid |

| Chloroform |

| Bromoform |

| Iodoform |

| Potassium permanganate |

| Potassium dichromate |

Computational and Spectroscopic Characterization in Research of Dichloro Methylacetophenones

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting the properties of molecules before their synthesis and for interpreting experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the reactivity of organic molecules. Theoretical reactivity indices derived from DFT can provide a semi-quantitative understanding of a molecule's behavior in chemical reactions.

Key global reactivity indices include:

Electronic Chemical Potential (μ): This index measures the tendency of electrons to escape from the system.

Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons.

Nucleophilicity (N): This index measures the ability of a molecule to donate electrons.

For a molecule like 2',5'-Dichloro-4'-methylacetophenone, DFT calculations can predict how the electron-withdrawing effects of the two chlorine atoms and the electron-donating effect of the methyl group influence the reactivity of the aromatic ring and the carbonyl group. The substitution of hydrogen atoms with chlorine atoms in a phenyl ring generally leads to a significant increase in the C-Cl bond length compared to a C-H bond and alters the electron density distribution.

Local reactivity is often analyzed using Parr functions (Pk+ and Pk-) , which indicate the most probable sites for nucleophilic and electrophilic attacks, respectively. These calculations can help predict the regioselectivity of reactions involving the acetophenone (B1666503) derivative.

Table 1: Conceptual DFT Reactivity Descriptors This table is for illustrative purposes and does not represent actual calculated values for 2',5'-Dichloro-4'-methylacetophenone.

| Descriptor | Symbol | Interpretation |

| Electronic Chemical Potential | μ | Tendency to lose electrons |

| Global Electrophilicity | ω | Electron-accepting ability |

| Global Nucleophilicity | N | Electron-donating ability |

| Electrophilic Parr Function | Pk+ | Site for nucleophilic attack |

| Nucleophilic Parr Function | Pk- | Site for electrophilic attack |

Quantum chemical calculations are instrumental in predicting the electronic structure and potential interactions of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. These maps are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. For 2',5'-Dichloro-4'-methylacetophenone, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential on the hydrogens of the methyl group, indicating their roles as potential hydrogen bond acceptors and donors, respectively.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2',5'-Dichloro-4'-methylacetophenone?

Methodological Answer:

The synthesis of 2',5'-Dichloro-4'-methylacetophenone can be approached via Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives. For example:

- Friedel-Crafts Acylation : Introduce the acetyl group to a dichlorinated toluene derivative. The methyl group at the 4'-position can be retained by starting with 4-methyltoluene, followed by sequential chlorination at the 2' and 5' positions using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions .

- Halogenation Post-Functionalization : Start with 4'-methylacetophenone and chlorinate selectively using directing groups or catalysts to ensure regioselectivity. For instance, iron(III) chloride (FeCl₃) can direct chlorination to the ortho and para positions relative to the methyl group .

Key Validation : Confirm regiochemistry via NMR (e.g., NOESY for spatial proximity of substituents) and compare with spectral data of analogous compounds like 2',4'-Dichloroacetophenone .

Basic: What analytical techniques are critical for characterizing 2',5'-Dichloro-4'-methylacetophenone?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₉H₈Cl₂O), with fragment ions indicating loss of Cl (e.g., [M-Cl]⁺) .

- Infrared (IR) Spectroscopy : Confirm ketone C=O stretch (~1680 cm⁻¹) and C-Cl stretches (~550-750 cm⁻¹) .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .

Advanced: How can researchers address regioselectivity challenges during synthesis?

Methodological Answer:

Regioselectivity is influenced by the electronic effects of substituents:

- Methyl Group (4'-position) : Acts as an electron-donating group, directing electrophilic chlorination to the ortho (2') and para (5') positions. Use mild chlorinating agents (e.g., Cl₂ gas in acetic acid) to minimize over-halogenation .

- Steric Effects : Bulky substituents at the 4'-position may hinder para-chlorination. Computational modeling (e.g., DFT calculations) predicts reactivity trends and optimizes reaction conditions .

Validation : Compare with 2',4'-Dichloroacetophenone (CAS 2234-16-4), where Cl substituents direct subsequent reactions .

Advanced: How does 2',5'-Dichloro-4'-methylacetophenone behave in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

The electron-withdrawing Cl substituents activate the aromatic ring for NAS. Key considerations:

- Reactivity at Specific Positions : The 2'-Cl (ortho to acetyl) is more reactive than 5'-Cl (meta to acetyl) due to proximity to the electron-withdrawing ketone. Use methoxide or amine nucleophiles to replace Cl at the 2'-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NAS by stabilizing transition states. Monitor by HPLC to track intermediate formation .

Case Study : Analogous compounds like 2',6'-Dichloro-4'-fluorophenacyl bromide (CAS 1806276-74-3) undergo selective substitution at the 2'-position under basic conditions .

Advanced: What are the potential applications of 2',5'-Dichloro-4'-methylacetophenone in medicinal chemistry?

Methodological Answer:

- Pharmaceutical Intermediates : The compound serves as a precursor for bioactive molecules. For example, its trifluoromethyl analogs (e.g., 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone) are used in kinase inhibitor synthesis .

- Antifungal Activity : Structural analogs like 2',6'-Dihydroxy-4'-methoxyacetophenone exhibit antifungal properties, suggesting potential utility in agrochemical research .

Validation : Compare toxicity profiles with 2-Chloro-3',4'-dihydroxyacetophenone (CAS 99-40-1), which has documented biological activity .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental data (e.g., NMR, IR) with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Isomer Discrimination : Use X-ray crystallography to confirm the substitution pattern, as seen in structurally resolved analogs like (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone (InChIKey: NIEQZZXEZYUFMQ) .

Case Study : Discrepancies in melting points or retention times (HPLC) may indicate impurities; employ column chromatography or recrystallization for purification .

Basic: What safety protocols are essential when handling 2',5'-Dichloro-4'-methylacetophenone?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile chlorinated byproducts .

- Waste Disposal : Neutralize acidic or basic residues before disposal, following EPA guidelines for halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.